molecular formula C27H41N2O3P B2982406 2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)((4-(dimethylamino)phenyl)(hydroxy)methyl)phosphinate CAS No. 474879-27-1

2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)((4-(dimethylamino)phenyl)(hydroxy)methyl)phosphinate

Cat. No.: B2982406
CAS No.: 474879-27-1
M. Wt: 472.61
InChI Key: HWSHRYFTGHYBCB-UHFFFAOYSA-N
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Description

2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)((4-(dimethylamino)phenyl)(hydroxy)methyl)phosphinate is a complex chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a cyclohexyl ring substituted with isopropyl and methyl groups, as well as a phosphinate group bonded to dimethylamino phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)((4-(dimethylamino)phenyl)(hydroxy)methyl)phosphinate typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexyl ring, followed by the introduction of isopropyl and methyl groups through alkylation reactions. The phosphinate group is then introduced via a phosphorylation reaction, and finally, the dimethylamino phenyl groups are attached through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the desired product. Industrial production also emphasizes safety measures to handle the reactive intermediates and hazardous reagents involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)((4-(dimethylamino)phenyl)(hydroxy)methyl)phosphinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phosphinate group to phosphine or phosphite derivatives.

    Substitution: Nucleophilic substitution reactions can replace the dimethylamino groups with other functional groups.

    Hydrolysis: The compound can undergo hydrolysis to break down into its constituent parts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphites, substituted phenyl derivatives, and hydrolyzed fragments. These products can be further utilized in various chemical processes or as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)((4-(dimethylamino)phenyl)(hydroxy)methyl)phosphinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)((4-(dimethylamino)phenyl)(hydroxy)methyl)phosphinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)(hydroxy(3,4,5-trimethoxyphenyl)methyl)phosphinate
  • 2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)(hydroxy(pyridin-4-yl)methyl)phosphinate
  • 2-Isopropyl-5-methylcyclohexyl P-(4-(dimethylamino)phenyl)phosphonamidate

Uniqueness

What sets 2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)((4-(dimethylamino)phenyl)(hydroxy)methyl)phosphinate apart from similar compounds is its specific substitution pattern and the presence of multiple dimethylamino groups. These structural features confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-[[4-(dimethylamino)phenyl]-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41N2O3P/c1-19(2)25-17-8-20(3)18-26(25)32-33(31,24-15-13-23(14-16-24)29(6)7)27(30)21-9-11-22(12-10-21)28(4)5/h9-16,19-20,25-27,30H,8,17-18H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSHRYFTGHYBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C2=CC=C(C=C2)N(C)C)C(C3=CC=C(C=C3)N(C)C)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41N2O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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